Methyl4-chlorofuran-2-carboxylate Methyl4-chlorofuran-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20140507
InChI: InChI=1S/C6H5ClO3/c1-9-6(8)5-2-4(7)3-10-5/h2-3H,1H3
SMILES:
Molecular Formula: C6H5ClO3
Molecular Weight: 160.55 g/mol

Methyl4-chlorofuran-2-carboxylate

CAS No.:

Cat. No.: VC20140507

Molecular Formula: C6H5ClO3

Molecular Weight: 160.55 g/mol

* For research use only. Not for human or veterinary use.

Methyl4-chlorofuran-2-carboxylate -

Specification

Molecular Formula C6H5ClO3
Molecular Weight 160.55 g/mol
IUPAC Name methyl 4-chlorofuran-2-carboxylate
Standard InChI InChI=1S/C6H5ClO3/c1-9-6(8)5-2-4(7)3-10-5/h2-3H,1H3
Standard InChI Key QTCIVUZVLWCECW-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC(=CO1)Cl

Introduction

Structural Characteristics and Molecular Properties

Molecular Formula and Stereoelectronic Features

Methyl 4-chlorofuran-2-carboxylate has the molecular formula C₆H₅ClO₃, comprising a five-membered furan ring with substituents at positions 2 and 4. The chlorine atom introduces electronegativity, polarizing the ring and influencing reactivity, while the methyl ester group enhances solubility in organic solvents.

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₆H₅ClO₃
Molecular Weight160.55 g/mol
SMILESCOC(=O)C1=CC(Cl)=CO1
InChIKey (Predicted)XZXXYJPHLMPVST-UHFFFAOYSA-N

The SMILES string COC(=O)C1=CC(Cl)=CO1 reflects the ester group (-COOCH₃) at position 2 and chlorine at position 4. Computational modeling using analogous furans suggests a planar ring structure with partial double-bond character in the oxygen-containing ring .

Spectroscopic Predictions

  • IR Spectroscopy: Expected absorption bands at ~1,730 cm⁻¹ (ester C=O stretch) and ~750 cm⁻¹ (C-Cl stretch).

  • NMR:

    • ¹H NMR: A singlet for the methyl ester (δ ~3.8 ppm), coupled protons on the furan ring (δ ~6.5–7.5 ppm), and deshielded protons near chlorine .

    • ¹³C NMR: Carbonyl carbon at δ ~165 ppm, aromatic carbons at δ ~110–150 ppm, and methyl carbon at δ ~52 ppm .

Synthetic Pathways and Optimization

Esterification of 4-Chlorofuran-2-carboxylic Acid

A plausible route involves esterifying 4-chlorofuran-2-carboxylic acid with methanol under acidic conditions. This method mirrors the synthesis of methyl 4-chloropicolinate, where thionyl chloride (SOCl₂) converts the acid to an acyl chloride intermediate, followed by methanol quenching :

Hypothetical Reaction Scheme:

  • Chlorination:
    4-Chlorofuran-2-carboxylic acid+SOCl24-Chlorofuran-2-carbonyl chloride+SO2+HCl\text{4-Chlorofuran-2-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{4-Chlorofuran-2-carbonyl chloride} + \text{SO}_2 + \text{HCl}

  • Esterification:
    4-Chlorofuran-2-carbonyl chloride+MeOHMethyl 4-chlorofuran-2-carboxylate+HCl\text{4-Chlorofuran-2-carbonyl chloride} + \text{MeOH} \rightarrow \text{Methyl 4-chlorofuran-2-carboxylate} + \text{HCl}

Table 2: Synthetic Conditions for Analogous Esters

ParameterValue
SolventDichloromethane or MeOH
CatalystDMF (for chlorination step)
Reaction Temperature0°C to room temperature
Yield (Predicted)70–90%

Alternative Routes

  • Direct Chlorination: Chlorination of methyl furan-2-carboxylate using Cl₂ or N-chlorosuccinimide (NCS) at position 4. Regioselectivity may require directing groups or catalysts.

  • Cross-Coupling: Palladium-catalyzed coupling of methyl 2-furoate with chlorinating agents, though this remains speculative without experimental validation.

Physicochemical Properties

Thermal Stability and Phase Behavior

Based on analogs like methyl 4-chloropicolinate (melting point: 50–52°C) , methyl 4-chlorofuran-2-carboxylate is predicted to be a low-melting solid or liquid at room temperature.

Table 3: Predicted Physicochemical Data

PropertyValue
Melting Point45–55°C (estimated)
Boiling Point180–200°C (extrapolated)
Density1.30–1.40 g/cm³
SolubilitySoluble in chloroform, methanol, ethyl acetate

Chromatographic Behavior

Predicted collision cross sections (CCS) for adducts, derived from similar furan esters , suggest the following:

Table 4: CCS Predictions for Common Adducts

Adductm/zCCS (Ų)
[M+H]⁺161.02~140
[M+Na]⁺183.00~150
[M-H]⁻159.01~140

Chemical Reactivity and Applications

Electrophilic Aromatic Substitution

The electron-withdrawing ester and chlorine groups deactivate the furan ring, directing further substitution to the less electron-deficient position 5. Reactions may include:

  • Nitration: Requires harsh conditions (HNO₃/H₂SO₄).

  • Sulfonation: Limited by ring deactivation.

Nucleophilic Acyl Substitution

The ester group is susceptible to hydrolysis, yielding 4-chlorofuran-2-carboxylic acid under acidic or basic conditions:
Methyl ester+H2OH⁺/OH⁻4-Chlorofuran-2-carboxylic acid+MeOH\text{Methyl ester} + \text{H}_2\text{O} \xrightarrow{\text{H⁺/OH⁻}} \text{4-Chlorofuran-2-carboxylic acid} + \text{MeOH}

Role in Medicinal Chemistry

While no direct studies exist, furan derivatives are notorious for forming reactive metabolites via P450-mediated oxidation . For example, furan rings can oxidize to cis-enediones or epoxides, which alkylate proteins or DNA . Methyl 4-chlorofuran-2-carboxylate may follow similar metabolic pathways, necessitating caution in pharmaceutical applications.

Toxicological and Environmental Considerations

Metabolic Activation

Furan toxicity often involves cytochrome P450-mediated oxidation to reactive intermediates . For methyl 4-chlorofuran-2-carboxylate, potential metabolites include:

  • Epoxide: Formed via epoxidation of the furan double bond.

  • Enedione: Resulting from further oxidation of the epoxide.

Table 5: Comparative Toxicity of Furan Derivatives

CompoundToxicity ProfileReactive Intermediate
FuranHepatotoxic, carcinogenicEnedialdehyde
3-MethylfuranLung toxicantEnedione
Methyl 4-chlorofuran-2-carboxylate (Predicted)Hepatotoxicity (hypothetical)Epoxide/Enedione

Environmental Persistence

Chlorinated furans are generally resistant to biodegradation due to their stable aromatic core and electronegative substituents. Photodegradation may occur via C-Cl bond cleavage under UV light.

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